3-(5-Methyl-2-furyl)-1-phenylacrolein
Description
3-(5-Methyl-2-furyl)-1-phenylacrolein is an α,β-unsaturated aldehyde featuring a phenyl group at the 1-position and a 5-methylfuran substituent at the 3-position. Its structure combines aromatic (phenyl) and heteroaromatic (furan) moieties, which confer unique electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-7-8-13(16-11)9-10-14(15)12-5-3-2-4-6-12/h2-10H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWUHLKXXCVAMJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Methyl-2-furyl)-1-phenylacrolein can be achieved through various synthetic routes. One common method involves the Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form an alkene . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Methyl-2-furyl)-1-phenylacrolein undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring and phenylacrolein moiety can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Methyl-2-furyl)-1-phenylacrolein has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Methyl-2-furyl)-1-phenylacrolein exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antibacterial agent.
Comparison with Similar Compounds
Cinnamic Aldehyde (1-Phenylacrolein)
- Structure : Cinnamic aldehyde (C₉H₈O) is an α,β-unsaturated aldehyde with a phenyl group but lacks the furan substituent.
- Key Differences :
- Reactivity : The furan group in this compound could enhance electrophilicity at the α,β-unsaturated carbonyl, influencing nucleophilic addition reactions.
3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one
- Structure : This chalcone derivative (C₁₆H₁₄O₂) replaces the aldehyde group with a ketone and incorporates a p-tolyl substituent.
- Chalcones are known for anti-inflammatory and antioxidant properties, suggesting that the target compound might share similar bioactivity but with modified pharmacokinetics due to the aldehyde moiety .
Halogenated Indole-Acrolein Derivatives
- Examples: 3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal (C₁₇H₁₄ClNO) 3-(5-Bromo-2-(4-bromophenyl)-1H-indol-3-yl)propanal (C₁₇H₁₂Br₂NO)
- Key Differences :
- These compounds feature indole cores with halogen substituents, which increase molecular weight and polarity compared to the furan-containing target compound.
- Halogens may enhance stability and bioactivity (e.g., antimicrobial effects), but the furan ring in this compound could favor π-π interactions in biological systems.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Insights
- Crystal structure data for 3-(5-methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one reveal planar geometries, which may enhance stacking interactions in biological systems. The aldehyde group in the target compound could introduce greater conformational flexibility .
Biological Activity
3-(5-Methyl-2-furyl)-1-phenylacrolein is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H12O
- Molecular Weight : 188.23 g/mol
- IUPAC Name : 3-(5-Methyl-2-furyl)-1-phenylprop-2-en-1-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to modulate enzyme activities and influence biochemical pathways, particularly in relation to oxidative stress and inflammatory responses.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is crucial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. It has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 20 |
Study 2: Anti-inflammatory Effects
In a study assessing the anti-inflammatory properties, researchers treated RAW264.7 macrophages with varying concentrations of the compound. The results indicated a dose-dependent inhibition of TNF-alpha production.
| Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 75 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the furan ring and phenyl group significantly affect the biological activity of this compound. Substituents that enhance electron density on the furan ring tend to increase antioxidant activity, while bulky groups on the phenyl ring can enhance anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
